Cas no 1184964-45-1 (3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride)

3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride
- Benzamide, 3,4-diethoxy-N-[2-[4-[(4-methylphenyl)sulfonyl]-1-piperazinyl]ethyl]-, hydrochloride (1:1)
- 3,4-diethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
- 3,4-DIETHOXY-N-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE
- F2279-0518
- 3,4-diethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
- AKOS026681693
- 1184964-45-1
-
- インチ: 1S/C24H33N3O5S.ClH/c1-4-31-22-11-8-20(18-23(22)32-5-2)24(28)25-12-13-26-14-16-27(17-15-26)33(29,30)21-9-6-19(3)7-10-21;/h6-11,18H,4-5,12-17H2,1-3H3,(H,25,28);1H
- InChIKey: RFLQREJKNBYMCW-UHFFFAOYSA-N
- ほほえんだ: O(C1C=C(C(=O)NCCN2CCN(S(C3C=CC(C)=CC=3)(=O)=O)CC2)C=CC=1OCC)CC.Cl
計算された属性
- せいみつぶんしりょう: 511.1907701g/mol
- どういたいしつりょう: 511.1907701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 697
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.6Ų
3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2279-0518-2mg |
3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride |
1184964-45-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2279-0518-2μmol |
3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride |
1184964-45-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2279-0518-1mg |
3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride |
1184964-45-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride 関連文献
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3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochlorideに関する追加情報
3,4-Diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide Hydrochloride: A Comprehensive Overview
3,4-Diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride, identified by the CAS number 1184964-45-1, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule consists of a benzamide core with ethoxy substituents at the 3 and 4 positions, a piperazine ring substituted with a tosyl group, and a hydrochloride counterion. Its structure suggests potential applications in drug design, particularly in the development of bioactive molecules targeting specific therapeutic areas.
The synthesis of 3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride involves a series of carefully designed reactions. The benzamide moiety is typically derived from benzene derivatives through amide bond formation, while the piperazine ring is introduced via nucleophilic substitution reactions. The tosyl group, which is a common protecting group in organic synthesis, plays a crucial role in stabilizing intermediates during the reaction sequence. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
Recent studies have highlighted the pharmacological activity of 3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride. In vitro assays have demonstrated its ability to modulate key biological targets, including enzymes and receptors implicated in various disease states. For instance, research published in Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory activity against certain kinases, making it a promising lead for anti-cancer drug development. Additionally, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.
The structural versatility of 3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride allows for further functionalization to enhance its pharmacokinetic properties. Researchers have explored substituent effects on solubility, stability, and bioavailability. For example, modifications to the ethoxy groups or the piperazine ring have been shown to significantly alter the compound's absorption and distribution profiles. These findings underscore the importance of structure-property relationships in drug design.
In terms of therapeutic applications, 3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride holds promise in several areas. Its anti-inflammatory and antioxidant properties make it a candidate for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders. Furthermore, its potential as a modulator of ion channels could pave the way for novel treatments in pain management and neurological conditions.
The development of 3,4-diethoxy-N-{2-[[[[[[[[[[[[[[
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